molecular formula C20H18O6 B1683570 Viridiol CAS No. 23820-80-6

Viridiol

Cat. No.: B1683570
CAS No.: 23820-80-6
M. Wt: 354.4 g/mol
InChI Key: JZAFRYPNQHUUMQ-HUYLIWGRSA-N
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Mechanism of Action

Target of Action

Viridiol is a steroid antibiotic agent that primarily targets Phosphatidylinositol 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes them crucial in cancer development and progression .

Mode of Action

This compound interacts with its primary target, PI3K, by inhibiting its activity . This inhibition disrupts the normal functioning of PI3K, leading to reduced cell survival and growth, particularly in cancer cells

Biochemical Pathways

The inhibition of PI3K by this compound affects several downstream pathways. PI3K is known to play a key role in the PI3K/Akt signaling pathway , which is involved in cell cycle progression, survival, and metabolism . By inhibiting PI3K, this compound can potentially disrupt these processes, leading to reduced survival and growth of cancer cells.

Result of Action

The primary result of this compound’s action is the inhibition of PI3K, leading to reduced survival and growth of cancer cells . It also shows necrotic effects on plants and has antifungal effects in vivo . The exact molecular and cellular effects of this compound’s action are still under investigation.

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include temperature, humidity, and pH, among others. Specific studies on how these environmental factors influence this compound’s action are currently lacking .

Properties

IUPAC Name

(1R,16R,17S,18S)-16,18-dihydroxy-17-methoxy-1-methyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),3,5(9),12(19),14-pentaene-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20-11-5-3-8-9(4-6-12(8)21)13(11)16(23)17-14(20)10(7-26-17)15(22)18(25-2)19(20)24/h3,5,7,15,18-19,22,24H,4,6H2,1-2H3/t15-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAFRYPNQHUUMQ-HUYLIWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C(C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@@H]([C@@H]([C@@H](C3=COC(=C31)C(=O)C4=C2C=CC5=C4CCC5=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23820-80-6
Record name Viridiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023820806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VIRIDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F736Q9A8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Viridiol is primarily recognized for its phytotoxic activity, meaning it is harmful to plants. [, , , , , ]

ANone: this compound causes necrotic spots on ash cotyledons [] and inhibits seed germination and root growth. Studies have shown its effectiveness against various weeds, particularly annual composite species, with less impact on monocots. []

ANone: Yes, this compound has shown cytotoxicity against HeLa and KB cells in laboratory settings, suggesting potential applications in cancer research. []

ANone: The molecular formula of this compound is C20H18O6, and its molecular weight is 358.36 g/mol. []

ANone: Researchers utilize a range of spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D, including COSY, HSQC, HMBC, NOESY, ROESY), mass spectrometry, and polarimetry. [, , , ]

ANone: While composted chicken manure can support the growth of Trichoderma virens and this compound production, it requires substantial nutrient supplementation, particularly sucrose, and this compound degrades rapidly in this medium. []

ANone: Current research primarily focuses on this compound's biological activities. Its catalytic properties, if any, have not been extensively studied or reported in the provided literature.

ANone: Yes, GIAO calculations have been employed to determine the (13)C NMR chemical shifts of this compound, providing structural confirmation. []

ANone: While specific SAR studies are not detailed in the provided research, structural modifications, such as the conversion of Viridin to this compound, have shown to significantly alter its biological activity, shifting from fungistatic to phytotoxic. [] Further research is needed to fully elucidate the SAR of this compound and its analogues.

ANone: this compound exhibits limited stability, particularly in media like composted chicken manure. [] Developing effective formulations and storage methods to maintain its stability remains a challenge.

ANone: The provided research primarily focuses on this compound's biological characterization and potential applications. Detailed information on specific SHE regulations is not included.

ANone: While this compound exhibits promising bioactivity, research also explores alternative biocontrol agents. For instance, other Trichoderma species and their metabolites, such as gliotoxin and gliovirin, are being investigated for their potential in controlling plant diseases. [, , ]

ANone: While the exact date of discovery is not specified in the provided research, this compound has been a subject of study since at least the 1970s, with early research focusing on its isolation and characterization from Trichoderma viride. []

ANone: Key milestones include:

  • Early isolation and characterization: Initial studies successfully isolated and characterized this compound from Trichoderma species, laying the foundation for understanding its chemical structure and properties. []
  • Elucidation of phytotoxic activity: Research unveiled this compound's potent phytotoxic effects, particularly its ability to inhibit plant growth and development, highlighting its potential as a natural herbicide. [, ]
  • Exploration of production methods: Investigations into utilizing composted chicken manure as a medium for Trichoderma virens growth and this compound production represent efforts towards developing sustainable and scalable production systems. []
  • Unveiling cytotoxic potential: Recent studies demonstrating this compound's cytotoxicity against human cancer cell lines mark a significant milestone, opening avenues for exploring its potential in anticancer therapies. []

ANone: this compound research offers interdisciplinary opportunities spanning:

  • Agriculture: Developing bio-based herbicides using this compound as an active ingredient, exploring its potential for weed control, and investigating its impact on various plant species. [, , ]
  • Pharmaceuticals: Investigating this compound's cytotoxic activity against cancer cell lines, exploring its potential as a lead compound for anticancer drug development, and understanding its mechanism of action in human cells. []
  • Microbial ecology: Studying the ecological roles of this compound and its producing fungi, such as Trichoderma species, in various environments, and understanding their interactions with other organisms. [, ]
  • Natural product chemistry: Synthesizing this compound and its analogs, exploring structure-activity relationships, and developing novel derivatives with enhanced or modified biological activities. [, , ]

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